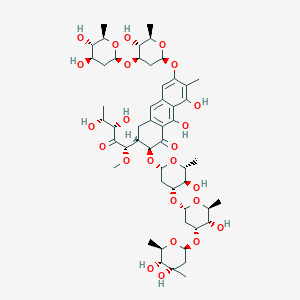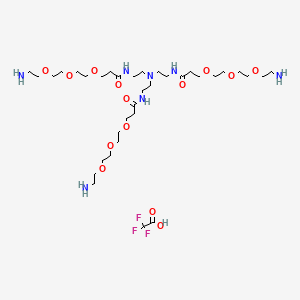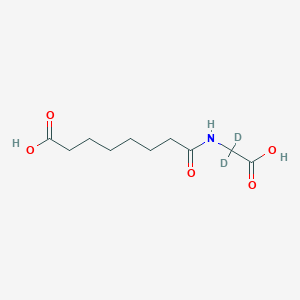
(R)-Linezolid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Linezolid-d3 is a deuterated form of the antibiotic Linezolid, which is used to treat infections caused by Gram-positive bacteria. The deuterium atoms in ®-Linezolid-d3 replace the hydrogen atoms, making it useful in pharmacokinetic studies due to its stability and ability to be distinguished from the non-deuterated form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Linezolid-d3 involves the incorporation of deuterium atoms into the Linezolid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents and deuterated reducing agents can be used in the reaction steps.
Industrial Production Methods
Industrial production of ®-Linezolid-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
®-Linezolid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ®-Linezolid-d3 into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ®-Linezolid-d3.
Scientific Research Applications
®-Linezolid-d3 has various scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics of Linezolid, as it can be easily distinguished from the non-deuterated form.
Metabolic Studies: It helps in understanding the metabolic pathways and the stability of Linezolid in biological systems.
Drug Development: ®-Linezolid-d3 is used in the development of new antibiotics and in studying the mechanism of action of Linezolid.
Isotope Labeling: It is used as an isotope-labeled compound in various analytical techniques, including mass spectrometry.
Mechanism of Action
®-Linezolid-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, specifically the 50S subunit, and prevents the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Linezolid: The non-deuterated form of ®-Linezolid-d3, used as an antibiotic.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Radezolid: A newer oxazolidinone antibiotic with enhanced activity against resistant strains.
Uniqueness
®-Linezolid-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C16H20FN3O4 |
|---|---|
Molecular Weight |
340.36 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1/i1D3 |
InChI Key |
TYZROVQLWOKYKF-JJMJVRKHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















